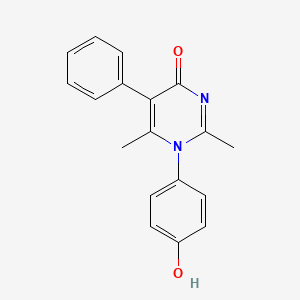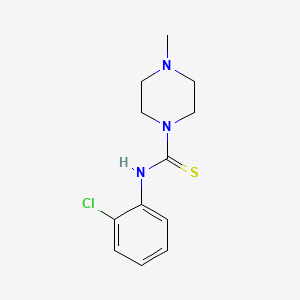
N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as ML293, is a chemical compound that has been extensively studied for its scientific research applications. The compound was first synthesized in 2010 and has since been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is not fully understood, but it is believed to involve the modulation of ion channel function. Specifically, this compound has been shown to selectively modulate the activity of certain ion channels, including the voltage-gated potassium channel Kv7.2/3, the transient receptor potential vanilloid 1 (TRPV1) channel, and the acid-sensing ion channel ASIC3.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce pain in animal models of neuropathic pain and migraine. It has also been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in lab experiments is its selectivity for certain ion channels, which allows researchers to investigate the function of these channels in greater detail. However, one limitation is that the compound's mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of research could focus on the development of new drugs based on the compound's ability to modulate ion channel function. Another area could focus on investigating the compound's potential therapeutic applications in the treatment of various diseases, such as neuropathic pain and inflammation. Additionally, further research could be conducted to better understand the compound's mechanism of action and its effects on ion channel function.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves a multi-step process that includes the reaction of 4-chloro-2-methylphenylamine with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with sodium borohydride and acetic acid to yield the final product, this compound.
科学研究应用
N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been used in various scientific research studies to investigate its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the function of ion channels, which are critical for the function of many physiological processes. This compound has been shown to selectively modulate the activity of certain ion channels, making it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-10-16(19)6-7-17(13)20-18(22)12-21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXIBWPTKOYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)
![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)

![N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5712921.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)



amino]methyl}-2-nitrophenol](/img/structure/B5712951.png)
![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5712967.png)
![N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5712974.png)
